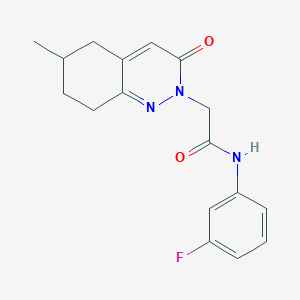

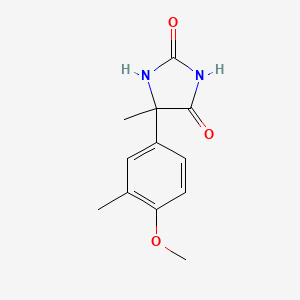

![molecular formula C19H13FN2OS B2406960 (E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-40-4](/img/structure/B2406960.png)

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

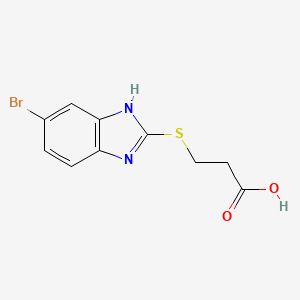

“(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide” is a complex organic compound. It contains a naphthothiazole moiety, which is a type of heterocyclic compound . Naphthothiazoles are known to have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques like NMR spectroscopy, but such data is not available for this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2-methylnaphtho[1,2-d]thiazole, a related compound, is known to have a melting point of 94-98°C .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine motifs. For instance, Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group's 4th position, showing significant antimicrobial activity against a variety of bacterial strains and fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013). In another study, Desai et al. (2013) reported the synthesis of novel fluorine-containing quinazolinone and thiazolidinone derivatives with noteworthy in vitro antimicrobial potency (Desai, Vaghani, & Shihora, 2013).

Anticancer Applications

Research on fluorinated benzothiazoles has shown that these compounds possess potent anticancer properties. Hutchinson et al. (2001) developed a series of mono- and difluorinated benzothiazoles that were cytotoxic in vitro against various cancer cell lines, demonstrating a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines (Hutchinson et al., 2001). Similarly, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides that exhibited moderate to excellent anticancer activity against multiple cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis and characterization of compounds with the benzothiazol-2(3H)-ylidene motif have been extensively studied, highlighting the importance of fluorine substitution in enhancing the biological activity of these compounds. Saini et al. (2019) reported a metal-free synthesis of highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide, demonstrating the environmental benefits of using water as a solvent in the synthesis process (Saini, Saunthwal, Kumar, & Verma, 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The affected pathway is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound reduces the conversion of arachidonic acid into pro-inflammatory mediators, thus potentially exerting anti-inflammatory effects .

Pharmacokinetics

The compound’s inhibitory activity against cox enzymes was determined using a colorimetric enzyme immune assay kit , suggesting that it can interact with these enzymes in a biological context.

Result of Action

The molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of pro-inflammatory mediators . The cellular effects could potentially include a reduction in inflammation, given the role of these mediators in inflammatory responses .

Action Environment

One study suggests that the excited state intramolecular proton transfer (esipt) reaction of related compounds can be influenced by solvent polarity , which could potentially impact the compound’s action and stability.

Eigenschaften

IUPAC Name |

4-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2OS/c1-22-17-15-5-3-2-4-12(15)8-11-16(17)24-19(22)21-18(23)13-6-9-14(20)10-7-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSJNQIDKWGASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2406886.png)

![2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide](/img/structure/B2406889.png)

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)